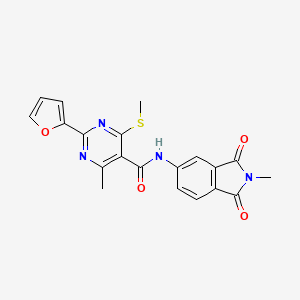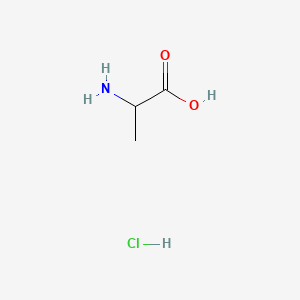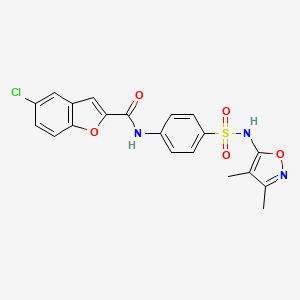![molecular formula C21H16N2O2S B2476761 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide CAS No. 313372-33-7](/img/structure/B2476761.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view. As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Benzothiazole derivatives have been investigated extensively and associated with diverse biological activities such as antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, and many more .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. Some benzothiazole derivatives exhibit luminescent properties .科学的研究の応用
Therapeutic Potentials and Anticancer Activities
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide belongs to the class of benzothiazole derivatives, which have been recognized for their extensive pharmaceutical applications. Benzothiazoles, including this compound, are known for their broad spectrum of biological activities, such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, the 2-arylbenzothiazoles, a category to which this compound is closely related, have been identified as potential antitumor agents. Several benzothiazole derivatives are under development or in clinical use for treating various diseases and disorders, highlighting the significance of the benzothiazole nucleus in drug discovery, especially in cancer therapy (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Structural Modifications and Chemotherapeutic Potential
The structural simplicity and synthetic accessibility of benzothiazole scaffolds, including this compound, allow for the development of chemical libraries aimed at discovering new chemical entities with potential market progress. Recent advances in structural modifications of benzothiazoles and their conjugate systems have further solidified their role as potential chemotherapeutics. This ongoing development is marked by a growing interest in benzothiazole derivatives for their potent anticancer activity and potential as drug candidates, suggesting a need for further investigation into their toxicity and clinical applications as safe cancer treatment options (Ahmed et al., 2012).
Wide Range of Pharmacological Activities
The benzothiazole structure is instrumental in developing compounds with a variety of pharmacological activities. This versatility is due to the unique methine center present in the thiazole ring, making benzothiazole derivatives, including this compound, important in medicinal chemistry. These compounds show promise in anti-viral, anti-microbial, anti-inflammatory, anti-diabetic, and anti-cancer applications, making them a rapidly developing and interesting area of study in medicinal chemistry (Bhat & Belagali, 2020).
作用機序
Target of Action
The primary target of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown significant inhibitory potency against this bacterium .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets and cause changes that inhibit the growth of the target organism . The compound’s interaction with its target likely involves binding to a specific receptor or enzyme, disrupting its normal function and leading to the death of the bacterium .
Biochemical Pathways
This disruption of essential biochemical pathways leads to the death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by the liver and excreted in the urine . These properties can impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting essential biochemical pathways, the compound causes the death of the bacterium, effectively treating the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .
将来の方向性
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-15-12-10-14(11-13-15)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)26-21/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDDVRFQAYEQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2476679.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2476680.png)


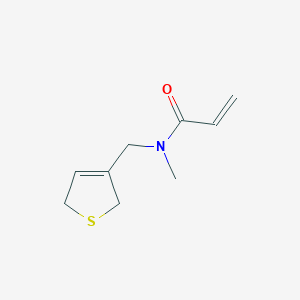

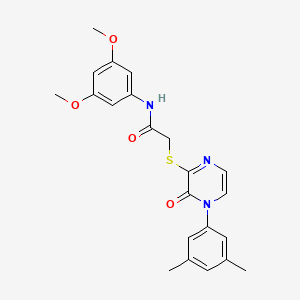
![Bicyclo[3.2.1]octan-8-amine hydrochloride](/img/structure/B2476691.png)

